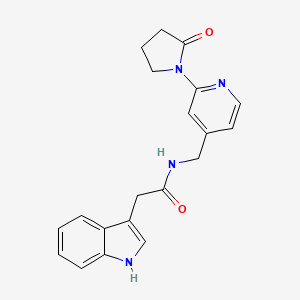

2-(1H-indol-3-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1H-indol-3-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide is a complex organic compound that features an indole moiety, a pyrrolidinone ring, and a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Pyrrolidinone Ring Formation: The pyrrolidinone ring can be formed via the cyclization of γ-aminobutyric acid derivatives.

Pyridine Ring Introduction: The pyridine ring can be introduced through a condensation reaction involving a suitable pyridine derivative.

Final Coupling Reaction: The final step involves coupling the indole, pyrrolidinone, and pyridine moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

2-(1H-indol-3-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Indole-2,3-dione derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antitumor Activity

One of the most notable applications of this compound is its potential antitumor activity. Research indicates that derivatives of indole, including those similar to 2-(1H-indol-3-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide, exhibit promising effects against solid tumors, particularly colorectal and lung cancers. These compounds are believed to act by inhibiting key pathways involved in tumor growth and proliferation. For instance, a study highlighted the efficacy of indole-based compounds in overcoming resistance to conventional chemotherapy agents like 5-fluorouracil, providing a novel therapeutic avenue for treating resistant tumors .

Mechanism of Action

The mechanism through which these compounds exert their antitumor effects often involves the induction of apoptosis in cancer cells and the inhibition of tubulin polymerization. For example, certain derivatives have shown to arrest cell cycles at the G2/M phase, leading to increased apoptosis rates . This makes them valuable candidates for further drug development aimed at cancer therapy.

Biological Research

Antiviral Properties

Another significant application of compounds related to this compound is their antiviral activity. Research has demonstrated that certain indole derivatives can act as dual inhibitors against respiratory syncytial virus (RSV) and influenza A virus (IAV). These findings are crucial given the lack of effective antiviral drugs for RSV and the growing resistance to existing anti-influenza medications .

Synthesis and Evaluation

The synthesis of these compounds typically involves multi-step reactions that yield various analogs, which are then evaluated for their biological activities. The structure–activity relationship (SAR) studies have provided insights into how different substitutions on the indole ring can enhance antiviral potency .

Material Science Applications

Organic Electronics

Beyond biological applications, compounds like this compound are also being explored in material science, particularly in organic electronics. The unique electronic properties of indole derivatives make them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable thin films and exhibit good charge transport properties is critical for the development of efficient electronic devices .

Case Study 1: Antitumor Efficacy

A study published in Cancer Research investigated a series of indole-based compounds for their antitumor activity against various cancer cell lines. The results indicated that certain modifications to the indole structure significantly enhanced cytotoxicity against colon cancer cells, suggesting a strong potential for further development into therapeutic agents .

Case Study 2: Antiviral Activity

In another study focusing on respiratory viruses, researchers synthesized a range of indole derivatives and tested their efficacy against RSV and IAV. The most potent compounds demonstrated low micromolar EC50 values, highlighting their potential as dual-action antiviral agents .

Case Study 3: Organic Electronics

Research into the use of indole derivatives in OLEDs showed that films made from these materials exhibited superior light-emitting properties compared to traditional materials. This suggests that further exploration into their application in electronic devices could lead to advancements in display technologies .

Mécanisme D'action

The mechanism of action of 2-(1H-indol-3-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and neurotransmission.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)acetamide: Lacks the pyrrolidinone ring.

2-(1H-indol-3-yl)-N-((2-(2-oxopyrrolidin-1-yl)phenyl)methyl)acetamide: Contains a phenyl ring instead of a pyridine ring.

Uniqueness

2-(1H-indol-3-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide is unique due to the presence of both the pyrrolidinone and pyridine rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Activité Biologique

The compound 2-(1H-indol-3-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure

The compound features several key structural components:

- An indole moiety , which is known for its role in various biological activities.

- A pyrrolidinone ring , contributing to the compound's pharmacokinetic properties.

- An acetamide group , which may enhance solubility and bioavailability.

Molecular Formula

The molecular formula for this compound is C17H19N3O3, indicating a relatively complex structure that may interact with multiple biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, compounds with similar indole structures have been reported to inhibit cancer cell proliferation in various cancer types, including breast and lung cancers.

Case Study: In Vitro Anticancer Activity

A series of experiments conducted on human cancer cell lines demonstrated that the compound inhibited cell growth with an IC50 value of approximately 15 µM against the HT-29 colon cancer cell line. This suggests a moderate level of potency compared to established anticancer agents.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 | 15 | Induction of apoptosis via mitochondrial pathways |

| TK-10 | 20 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Research indicates that derivatives of indole compounds can exhibit activity against various pathogens, including bacteria and fungi.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial effects against Staphylococcus aureus and Candida albicans, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Candida albicans | 32 | Fungicidal |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The indole structure is known to interact with various enzymes involved in cancer metabolism.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antimicrobial Mechanisms : Its ability to disrupt microbial cell membranes contributes to its antimicrobial effects.

Medicinal Chemistry

The compound serves as a valuable scaffold for the development of new therapeutic agents. Its unique structure allows for modifications that can enhance potency and selectivity against specific targets.

Future Directions

Ongoing research aims to further elucidate the structure-activity relationships (SAR) associated with this compound. Future studies will focus on:

- Optimizing the chemical structure for enhanced biological activity.

- Conducting in vivo studies to evaluate efficacy and safety profiles.

- Exploring potential applications in treating infectious diseases and cancers.

Propriétés

IUPAC Name |

2-(1H-indol-3-yl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c25-19(11-15-13-22-17-5-2-1-4-16(15)17)23-12-14-7-8-21-18(10-14)24-9-3-6-20(24)26/h1-2,4-5,7-8,10,13,22H,3,6,9,11-12H2,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWYNVRQDDJFNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CC3=CNC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.